molecular formula C19H23F3N4O2 B2491721 4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1211317-26-8

4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide

Katalognummer: B2491721
CAS-Nummer: 1211317-26-8
Molekulargewicht: 396.414
InChI-Schlüssel: PYGXQKLGVDYDMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This benzamide derivative features a cyclopentyl group terminated by a nitrile function, connected via a methylated aminoethyl linker to a benzamide core that is further substituted with a 2,2,2-trifluoroethyl group. This specific arrangement of molecular motifs, including the electron-withdrawing trifluoroethyl amide and the polar cyanocyclopentyl unit, suggests potential for high binding affinity and metabolic stability, making it a valuable scaffold for probing biological systems. Researchers may employ this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for investigating novel targets in signal transduction pathways. Its structure indicates potential applicability in developing inhibitors for enzymes like kinases or proteases, and it could serve as a candidate for structure-activity relationship (SAR) studies in drug discovery projects, particularly in oncology and neurology. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-26(11-16(27)25-18(12-23)8-2-3-9-18)10-14-4-6-15(7-5-14)17(28)24-13-19(20,21)22/h4-7H,2-3,8-11,13H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGXQKLGVDYDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)NCC(F)(F)F)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a cyanocyclopentyl group and a trifluoroethyl moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H25F3N4O2C_{19}H_{25}F_3N_4O_2, with a molecular weight of approximately 394.43 g/mol. The compound's structure includes various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC19H25F3N4O2
Molecular Weight394.43 g/mol
CAS Number1241020-19-8

Preliminary studies suggest that the compound may interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular processes such as growth and apoptosis.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing downstream signaling cascades.

Biological Activity

Research indicates that compounds structurally similar to 4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide exhibit significant biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated activity against bacterial and fungal strains. For example, studies have shown that related benzamide derivatives exhibit comparable or superior efficacy to standard antibiotics like isoniazid and ciprofloxacin .
    CompoundActivity (IC50 µM)
    Isoniazid5.0
    Ciprofloxacin3.5
    Target CompoundTBD
  • Inhibition of Photosynthetic Electron Transport : Some derivatives have been evaluated for their ability to inhibit photosynthetic electron transport in plants, indicating potential herbicidal activity .
  • FABP4 Inhibition : Recent studies have identified related compounds as potent inhibitors of fatty acid-binding protein 4 (FABP4), which is implicated in obesity and metabolic disorders. The IC50 values for these inhibitors ranged from 2.97 µM to higher concentrations depending on the structural modifications .

Study on Antimicrobial Properties

A series of derivatives were synthesized and tested against various microbial strains. The study found that several compounds exhibited significant antibacterial activity, with some showing effectiveness against resistant strains.

FABP4 Inhibition Study

In a recent evaluation of FABP4 inhibitors, the target compound was assessed alongside known ligands. Results indicated that it could potentially serve as a lead compound in developing therapeutics for metabolic diseases.

Vergleich Mit ähnlichen Verbindungen

4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide

  • Key Features: Retains the trifluoroethyl-benzamide core and methylamino-methyl linker but replaces the cyanocyclopentyl group with a 2-oxooxolane (tetrahydrofuran) ring.
  • This compound is used as a building block in drug discovery .

4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

  • Key Features: Shares the 2-oxoethyl linkage but substitutes the cyanocyclopentyl group with a 2-fluorophenyl moiety. The benzamide lacks the trifluoroethyl group.
  • Implications : The fluorine atom may enhance metabolic stability and hydrogen-bonding capacity. This compound is reported as a bioactive intermediate .

MK0974 (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide)

  • Key Features : A clinically validated CGRP receptor antagonist with a trifluoroethyl group and heterocyclic systems (azepane, imidazopyridine).
  • Implications: Highlights the role of trifluoroethyl in improving pharmacokinetic properties. The target compound’s cyanocyclopentyl group may offer steric advantages over MK0974’s difluorophenyl substituent .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₂₀H₂₂F₃N₄O₂ 413.41 1-cyanocyclopentyl, methylamino-methyl, trifluoroethyl Hypothesized anti-inflammatory/neurological activity
4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(trifluoroethyl)benzamide C₁₇H₁₉F₃N₂O₃ 356.34 Oxolane, methylamino-methyl, trifluoroethyl Drug discovery scaffold
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide C₁₅H₁₄FN₃O₂ 287.29 2-fluorophenyl, 2-oxoethyl Intermediate
MK0974 C₂₇H₂₅F₅N₆O₃ 582.52 Trifluoroethyl, oxoazepane, imidazopyridine CGRP antagonist (migraine)
  • Metabolic Stability: The trifluoroethyl group, common in MK0974 and the target compound, is known to reduce oxidative metabolism, extending half-life .
  • Solubility: The oxolane substituent in may confer higher aqueous solubility than the cyanocyclopentyl group.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide, and how are intermediates characterized?

  • Synthesis Steps :

  • Multi-step reactions typically involve:

Amide bond formation between a cyclopentyl cyanamide derivative and a chloroacetyl intermediate under reflux conditions .

Methylation of the secondary amine using methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) .

Coupling with a trifluoroethyl benzamide moiety via nucleophilic substitution or activated ester chemistry .

  • Critical Parameters : Temperature control (±2°C), solvent purity, and reaction time optimization to minimize side products.
  • Intermediate Characterization :
  • HPLC (High-Performance Liquid Chromatography) for purity assessment (>95%) .
  • 1H/13C NMR to confirm functional group integration and stereochemistry .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H NMR (300–500 MHz) to resolve methylene (-CH2-) and trifluoroethyl (-CF3CH2-) proton environments .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 485.2 [M+H]+) and fragmentation patterns .
  • HPLC with UV/Vis Detection : Retention time consistency and peak symmetry analysis under gradient elution (C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Screening Workflow :

Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorogenic substrates to measure IC50 values .

Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Cytotoxicity Profiling : MTT assay on human cell lines (e.g., HEK293, HeLa) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Approaches :

  • Reproducibility Checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) and reagent purity .
  • Data Normalization : Account for batch-to-batch variability by normalizing biological activity to compound purity (HPLC) .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC50, logP) and statistical tools (e.g., ANOVA) .

Q. What reaction mechanisms govern the stability of the trifluoroethyl benzamide moiety under acidic/basic conditions?

  • Mechanistic Insights :

  • Acidic Hydrolysis : The trifluoroethyl group resists protonation due to electron-withdrawing -CF3, but prolonged exposure to H+ may cleave the amide bond via nucleophilic attack .
  • Base Sensitivity : The benzamide carbonyl is susceptible to hydroxide ion attack, forming a carboxylate intermediate. Stabilization requires buffered pH (7–8) .
    • Experimental Validation :
  • pH Stability Studies : Monitor degradation by LC-MS at 25°C over 24 hours in buffers (pH 1–12) .

Q. How can reaction conditions be optimized to improve yield and selectivity for large-scale synthesis?

  • Optimization Strategies :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst loading (e.g., DIPEA) to identify Pareto-optimal conditions .
  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side-product formation .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.